N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluorophenyl group and an isopropyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the difluorophenyl group: This step involves the reaction of the pyrazole intermediate with a difluorobenzyl halide in the presence of a base such as potassium carbonate.
Substitution with the isopropyl group: The final step includes the alkylation of the pyrazole nitrogen with isopropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring or the difluorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as pyrazole ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as pyrazoline or partially hydrogenated products.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.
Biology: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industry: It is explored for its potential use in the synthesis of advanced polymers and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the presence of a benzamide moiety instead of the pyrazole ring.
N-ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: This compound contains a fluorinated benzoxazole ring and a piperidine moiety, making it structurally similar but functionally different.
Uniqueness
N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the difluorophenyl group enhances its stability and lipophilicity, while the pyrazole ring contributes to its potential pharmacological properties.
Properties
CAS No. |
1856044-29-5 |
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Molecular Formula |
C14H17F2N3 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H17F2N3/c1-9(2)19-8-10(3)14(18-19)17-7-11-5-4-6-12(15)13(11)16/h4-6,8-9H,7H2,1-3H3,(H,17,18) |
InChI Key |
SZMZNBKOIZJAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(C(=CC=C2)F)F)C(C)C |
Origin of Product |
United States |
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